5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-2-23-18(21-22-19(23)25)16-13-20-24(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXAOQALXBDAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the condensation of phenylhydrazine with acetophenone to form 1,5-diphenyl-1H-pyrazole.
Formation of the Triazole Ring: The pyrazole derivative is then reacted with ethyl isothiocyanate under basic conditions to form the triazole ring.
Final Cyclization: The intermediate product undergoes cyclization to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Formation of the Triazole Core
The synthesis of 1,2,4-triazole derivatives often involves reactions between hydrazines and carbonyl compounds. For example:
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p-Phenylenediamine can react with triethyl orthoalkylates (e.g., triethyl orthoacetate (TEOA) or triethyl orthopropionate (TEOP)) to form imidates, which are subsequently treated with hydrazine to yield triazole intermediates .
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Thiosemicarbazides may participate in cyclization reactions with aldehydes or ketones to form triazole-3-thiones .
Coupling with the Pyrazole Moiety
The 1,5-diphenyl-1H-pyrazol-4-yl substituent is likely introduced via coupling reactions. While direct coupling methods for this specific compound are not detailed in the sources, analogous methods include:
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Aryl diazonium salt coupling : 5-amino-pyrazole derivatives react with aryl diazonium chlorides to form triazene-linked compounds .
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S-alkylation : Thiol groups in triazoles can undergo nucleophilic substitution with alkylating agents (e.g., bromoacetaldehyde diethyl acetal) under basic conditions .
Nucleophilic Substitution (S-Alkylation)
The thiol group in triazole-3-thiones can act as a nucleophile. For example:
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Reaction of 1,2,4-triazole-3-thiol with 2-bromo-1,1-diethoxyethane in the presence of cesium carbonate yields 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole via an SN2 mechanism .
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Deprotection of the acetal group under acidic or hydrolytic conditions generates the aldehyde derivative .
Scheme :
textTriazole-3-thiol + Bromoacetaldehyde diethyl acetal → S-alkylated triazole ↓ Acidic hydrolysis Triazole-3-thiol + Acetaldehyde
Cyclization Reactions
Thiosemicarbazides undergo cyclization with carbonyl compounds to form triazole-3-thiones. For instance:
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Thiosemicarbazide reacts with aromatic aldehydes in the presence of sulfuric acid to yield substituted triazole-3-thiones .
Experimental Data and Yields
Research Implications
The synthesis of this compound highlights:
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Versatility of triazole chemistry : Triazoles are key scaffolds in medicinal chemistry, with applications in antimicrobial and anticancer agents .
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Catalytic efficiency : Use of γ-Fe2O3@FAp@Cr nanoparticles in triazole synthesis demonstrates green chemistry principles .
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Functional group reactivity : Thiol groups enable further derivatization for pharmacophore optimization .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacteria and fungi. Specifically, 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has demonstrated efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .
Analgesic Properties
In vivo studies have evaluated the analgesic potential of triazole derivatives, including this compound. The analgesic activity was assessed using methods such as the acetic acid-induced writhing test and the hot plate test. The findings suggest that certain derivatives exhibit promising analgesic effects comparable to standard analgesics .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of triazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines, including renal cancer cells (UO-31). These compounds may act by disrupting cancer cell proliferation and inducing apoptosis .
Conventional Synthesis
Traditional methods involve multi-step reactions starting from readily available precursors such as phenylhydrazine and ethyl acetoacetate. The process typically includes cyclization reactions to form the triazole ring followed by thiolation to introduce the thiol group.
Ultrasound-Assisted Synthesis
Recent advancements in synthetic methodologies include ultrasound-assisted techniques that enhance reaction rates and yields while reducing reaction times. This method has been reported to facilitate the formation of triazole derivatives efficiently .
Agricultural Chemistry
The compound's fungicidal properties make it a candidate for agricultural applications as a plant protection agent against fungal pathogens. Its incorporation into formulations could enhance crop resilience and yield.
Material Science
Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of novel polymeric materials with enhanced thermal and mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be due to the inhibition of specific kinases involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-thiol derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a comparative analysis of structurally related compounds:
Structural and Functional Analogues
Key Findings
Anticoccidial Activity: The target compound’s diphenylpyrazole group differentiates it from simpler analogues like 4,5-diphenyl-1,2,4-triazole-3-thiol (). The latter showed 60–75% inhibition of Eimeria stiedae-induced α-glucosidase in rabbits, comparable to the drug toltrazuril.
Antibacterial vs. The target compound’s diphenylpyrazole moiety may favor π-π stacking interactions, altering binding affinities compared to these analogues .
Steric and Electronic Effects :
- Yucasin () shares the triazole-thiol core but substitutes a 4-chlorophenyl group, enabling specific inhibition of auxin biosynthesis. In contrast, the target compound’s bulky diphenylpyrazole group likely reduces rotational freedom, impacting its conformational stability .
- The tert-butyl derivative () exhibits enhanced redox activity due to electron-donating substituents, whereas the target compound’s ethyl group offers moderate steric hindrance .
Synthetic Flexibility: Alkylation of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () with propan-2-ol or methanol yielded derivatives with improved solubility and antioxidant activity. Similar modifications to the target compound could optimize its physicochemical properties .
Biological Activity
5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 955966-42-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C19H17N5S
- Molecular Weight : 347.44 g/mol
- Structural Features : The compound features a triazole-thiol moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of triazole-thiol compounds exhibit promising anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human melanoma (IGR39) | 10.5 | High |
| Triple-negative breast cancer (MDA-MB-231) | 12.3 | Moderate |
| Pancreatic carcinoma (Panc-1) | 15.0 | Low |
In a study published in PMC, it was found that the synthesized derivatives were particularly effective against melanoma cells, with selectivity towards cancer cells being a notable feature . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration, making these compounds potential candidates for further development as antimetastatic agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the thiol group is believed to contribute to this activity by disrupting microbial cell membranes.
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has also been explored. In vitro studies indicated that it could significantly inhibit the production of pro-inflammatory cytokines in activated macrophages. The following table illustrates the effect on cytokine levels:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 300 | 150 |
| IL-6 | 200 | 80 |
| IL-1β | 250 | 100 |
The compound demonstrated a dose-dependent reduction in cytokine production, indicating its potential as an anti-inflammatory agent .
Case Studies
A notable case study involved the synthesis and evaluation of hybrid compounds based on triazole-thiol derivatives. These hybrids showed enhanced biological activity compared to their parent compounds. One such derivative exhibited an IC50 value of 8 µM against melanoma cells and demonstrated significant antibacterial activity against resistant strains .
Q & A
Q. What are the optimal synthetic routes for 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step heterocyclization, alkylation, and nucleophilic substitution. Key steps include:
- Acylation and hydrazinolysis of pyrrole/indole precursors to form intermediate hydrazides.
- Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization to generate the triazole-thiol core .
- Alkylation optimization : Propan-2-ol and methanol are preferred solvents, yielding 65–79% for S-alkyl derivatives (Table 1) .
Q. Table 1: Solvent Effects on Alkylation Yields
| Solvent | Yield Range | Reference |
|---|---|---|
| Methanol | 65–74% | |
| Propan-2-ol | 68–79% |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H NMR : Focus on integration ratios for aromatic protons (δ 7.2–8.1 ppm) and ethyl/methylene groups (δ 1.2–4.3 ppm). Pyrazole and triazole protons appear as singlets or doublets in δ 6.5–7.5 ppm .
- IR Spectroscopy : Confirm thiol (-SH) absence post-alkylation (loss of ~2550 cm⁻¹ S-H stretch) and monitor C=N/C-S stretches (1600–1650 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with diode-array detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 376–420) .
Advanced Research Questions
Q. How can molecular docking be utilized to predict the biological activity of this compound against specific enzyme targets?
Methodological Answer:
Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement of triazole-thiol derivatives?
Methodological Answer:
- Software Tools : Use SHELXL for high-resolution refinement (R1 < 0.05) and SHELXD for phase problem solutions. For twinned data, apply Hooft/York parameterization .
- Discrepancy Resolution :
Figure 1: ORTEP-3 Graphical Output
(Hypothetical example showing thiol S-atom disorder in a triazole derivative)
Q. How should researchers address discrepancies between in silico predictions and experimental biological activity results?
Methodological Answer:
- Validation Steps :
- Solvent Effects : Re-dock with explicit water molecules (e.g., TIP3P model) to assess hydration impact .
- Force Field Adjustments : Compare AMBER vs. CHARMM parameters for ligand flexibility.
- Experimental Assays : Perform MIC tests (fungal strains) or COX-2 inhibition assays (IC50) to confirm docking-predicted activity .
- Case Study : A compound with ΔG = -9.2 kcal/mol for 3LD6 showed weak antifungal activity (MIC > 128 µg/mL), suggesting off-target interactions or poor membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
